N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Description
"N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide" is a synthetic small molecule featuring a hybrid structure combining an azetidine ring, a benzothiazole core, and fluorinated aromatic substituents. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the benzothiazole moiety (a bicyclic aromatic system with sulfur and nitrogen atoms) is commonly associated with bioactive molecules in medicinal and agrochemical research. The trifluoromethyl (-CF₃) and 2-fluorophenyl groups enhance lipophilicity and metabolic stability, traits critical for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3OS/c19-12-5-1-2-6-13(12)23-16(26)10-8-25(9-10)17-24-15-11(18(20,21)22)4-3-7-14(15)27-17/h1-7,10H,8-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKBWCIUGDICNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the azetidine ring followed by the introduction of the benzothiazole and fluorophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzothiazole moiety may also play a role in binding to specific sites within biological molecules, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs from diverse chemical classes. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparison Points
Azetidine vs. Piperazine/Piperidine Rings :
- The target compound’s azetidine ring imposes greater steric strain compared to six-membered piperazine/piperidine systems (e.g., in the naphthyridine derivative ). This may enhance binding selectivity but reduce synthetic accessibility.
Benzothiazole vs. Benzimidazole/Pyrazole Cores :
- The benzothiazole group (target compound) shares electronic similarities with benzimidazole (e.g., in the Factor IXa inhibitor ), but sulfur’s larger atomic radius may alter hydrophobic interactions in enzyme binding. Pyrazole-based analogs (e.g., ) often exhibit stronger hydrogen-bonding capacity.
Trifluoromethyl (-CF₃) Substituents :
- The -CF₃ group is a hallmark of agrochemicals (e.g., flutolanil ) and pharmaceuticals due to its electron-withdrawing effects and resistance to oxidative metabolism. Its position on the benzothiazole ring (para in the target compound) may optimize π-stacking in hydrophobic pockets.
Fluorinated Aromatic Groups: The 2-fluorophenyl moiety in the target compound mirrors substituents in anticoagulants (e.g., ) and pesticides (e.g., flufenoxuron ), where fluorine’s electronegativity fine-tunes electronic distribution and bioavailability.
Research Findings and Inferences
- Agrochemical Potential: Structural parallels to flutolanil and flubenzimine suggest the target compound could act as a fungicide or insecticide, leveraging the benzothiazole scaffold’s affinity for microbial enzymes.
- Pharmaceutical Applications : The pyrazole-carboxamide analog’s role in coagulation factor inhibition implies that the target compound might modulate serine proteases or kinases, warranting further enzymatic assays.
- Synthetic Challenges : The azetidine ring’s strain may complicate large-scale synthesis compared to piperazine-based analogs (e.g., ), though it could improve target engagement by reducing conformational entropy.
Biological Activity
N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanism of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A fluorophenyl group,
- A trifluoromethyl substituted benzothiazole moiety,
- An azetidine ring.
This unique combination of functional groups may contribute to its biological activity, particularly in targeting various enzymes and receptors.
Anticancer Properties
Recent studies have demonstrated the potential anticancer effects of compounds with similar structures. For instance, derivatives containing benzothiazole rings have shown promising cytotoxic activity against various cancer cell lines, including:
- MCF-7 (breast cancer),
- A549 (lung cancer),
- U-937 (monocytic leukemia).
In one study, a related compound exhibited an IC50 value in the low micromolar range against MCF-7 cells, indicating significant potency . The mechanism appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in treated cells .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for certain enzymes. For example, compounds with similar trifluoromethyl and benzothiazole groups have been reported to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro assays indicated that specific derivatives could inhibit hCA IX at nanomolar concentrations .
Study 1: Cytotoxicity Assessment
In a comparative study, this compound was tested alongside known chemotherapeutics. The results showed that this compound induced apoptosis in a dose-dependent manner across several cancer cell lines. Flow cytometry analysis confirmed significant increases in early apoptotic markers compared to untreated controls .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Test Compound | MCF-7 | 0.65 | Apoptosis induction |
| Doxorubicin | MCF-7 | 0.12 | DNA intercalation |
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition characteristics of related compounds. The study found that compounds with similar structural motifs could inhibit hCA IX selectively, which is crucial for cancer cell proliferation. The most active derivative displayed an IC50 value of 89 pM against hCA IX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
